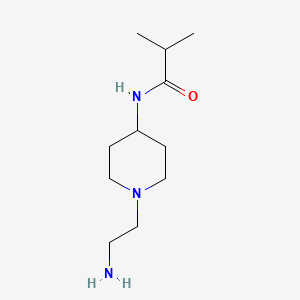
n-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide is a chemical compound with the molecular formula C11H23N3O and a molecular weight of 213.32 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
The synthesis of N-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide involves several steps, typically starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine, followed by functionalization to introduce the aminoethyl group at the 1-position and the isobutyramide group at the 4-position . Industrial production methods often involve multi-step synthesis, including cyclization, amination, and acylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Scientific Research Applications
N-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of N-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain receptors and enzymes, leading to its observed biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
N-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide can be compared with other piperidine derivatives, such as:
N-(1-(2-Aminoethyl)piperidin-4-yl)butyramide: Similar in structure but with a butyramide group instead of an isobutyramide group.
4-(2-Aminoethyl)piperidine: Lacks the isobutyramide group, making it a simpler structure.
Piperidin-4-ol derivatives: These compounds have a hydroxyl group at the 4-position instead of the isobutyramide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H23N3O |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide |
InChI |
InChI=1S/C11H23N3O/c1-9(2)11(15)13-10-3-6-14(7-4-10)8-5-12/h9-10H,3-8,12H2,1-2H3,(H,13,15) |
InChI Key |
DWGSTZDBAGDGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1CCN(CC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




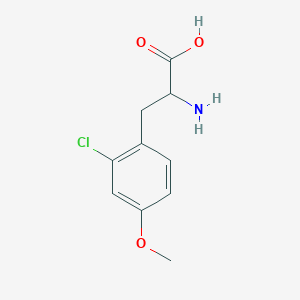
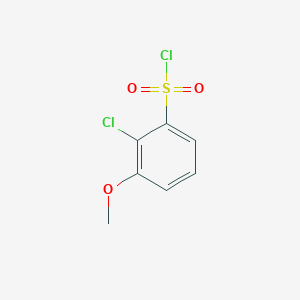
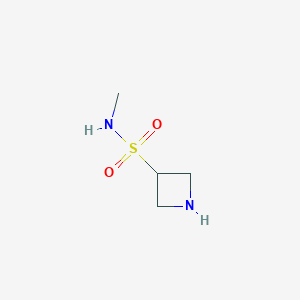
![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)
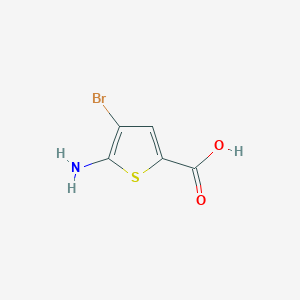
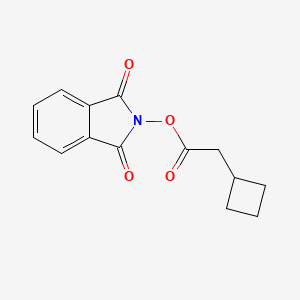



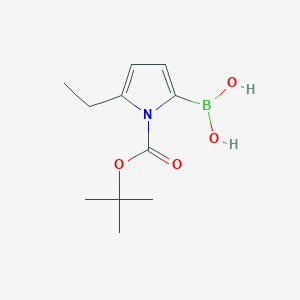
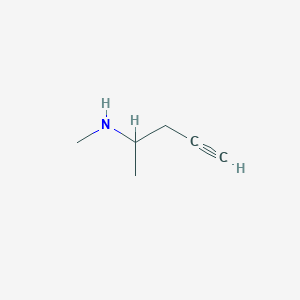
![{6-Azaspiro[2.5]octan-1-yl}methanamine](/img/structure/B13565401.png)
